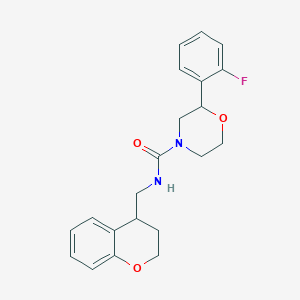![molecular formula C19H28N6O B6752263 [1-[6-[2-(1,3,5-Trimethylpyrazol-4-yl)pyrrolidin-1-yl]pyrimidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B6752263.png)
[1-[6-[2-(1,3,5-Trimethylpyrazol-4-yl)pyrrolidin-1-yl]pyrimidin-4-yl]pyrrolidin-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-[6-[2-(1,3,5-Trimethylpyrazol-4-yl)pyrrolidin-1-yl]pyrimidin-4-yl]pyrrolidin-2-yl]methanol: is a complex organic compound featuring multiple heterocyclic structures. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a pyrazole ring, a pyrrolidine ring, and a pyrimidine ring. These features make it a candidate for various biochemical and pharmacological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-[6-[2-(1,3,5-Trimethylpyrazol-4-yl)pyrrolidin-1-yl]pyrimidin-4-yl]pyrrolidin-2-yl]methanol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting with a precursor such as 1,3,5-trimethylpyrazole, which can be synthesized through the cyclization of appropriate diketones with hydrazine.
Construction of the Pyrrolidine Ring: This can be achieved through the reaction of an appropriate amine with a cyclic ketone or aldehyde under reductive amination conditions.
Pyrimidine Ring Formation: The pyrimidine ring can be synthesized via condensation reactions involving urea or guanidine derivatives with β-dicarbonyl compounds.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Scalability: Adapting the synthesis to large-scale reactors and continuous flow systems to meet industrial demands.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, converting it to an aldehyde or carboxylic acid.
Reduction: Reduction reactions can modify the pyrimidine or pyrazole rings, potentially altering their electronic properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, alkylated or arylated compounds.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and heterocyclic rings make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may serve as a ligand in the study of enzyme interactions or receptor binding due to its structural complexity and potential for hydrogen bonding and hydrophobic interactions.
Medicine
In medicinal chemistry, the compound’s unique structure could be explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising candidate for the development of new therapeutics.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions due to its stability and reactivity.
作用機序
The mechanism by which [1-[6-[2-(1,3,5-Trimethylpyrazol-4-yl)pyrrolidin-1-yl]pyrimidin-4-yl]pyrrolidin-2-yl]methanol exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids through:
Hydrogen Bonding: Interacting with active sites of enzymes or binding pockets of receptors.
Hydrophobic Interactions: Engaging with hydrophobic regions of proteins or membranes.
Electrostatic Interactions: Forming ionic bonds with charged residues in proteins or nucleic acids.
類似化合物との比較
Similar Compounds
[1-[6-[2-(1,3,5-Trimethylpyrazol-4-yl)pyrrolidin-1-yl]pyrimidin-4-yl]pyrrolidin-2-yl]methanol: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which provides a diverse array of chemical and biological properties. This structural complexity allows for a wide range of interactions and applications that simpler compounds may not offer.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific and industrial fields.
特性
IUPAC Name |
[1-[6-[2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-1-yl]pyrimidin-4-yl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O/c1-13-19(14(2)23(3)22-13)16-7-5-9-25(16)18-10-17(20-12-21-18)24-8-4-6-15(24)11-26/h10,12,15-16,26H,4-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVHDHRDMZOBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2CCCN2C3=NC=NC(=C3)N4CCCC4CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-[6-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyrimidin-4-yl]piperidin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B6752186.png)
![N-(1-cyclopentylpyrrolidin-3-yl)-2-[(1,1-dioxothiolan-3-yl)-methylamino]acetamide](/img/structure/B6752188.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2,3-dihydro-1H-indene-4-carboxamide](/img/structure/B6752195.png)
![2-Cyclopentyl-1-[4-[6-(3-methylpiperidin-1-yl)pyrimidin-4-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B6752196.png)
![(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)-[2-(1H-indol-2-yl)piperidin-1-yl]methanone](/img/structure/B6752205.png)

![5-Methyl-2-[1-(4-methylidenepiperidin-1-yl)-1-oxopropan-2-yl]isoindole-1,3-dione](/img/structure/B6752230.png)
![3-Methyl-1-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6752237.png)
![N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B6752247.png)
![4-[2-[(3-methylcyclohexyl)amino]-2-oxoethyl]-N-pyridin-3-ylpiperazine-1-carboxamide](/img/structure/B6752252.png)

![2-Pyrazol-1-yl-6-[2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-1-yl]pyrazine](/img/structure/B6752266.png)
![2-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B6752273.png)
![N-[3-(azepan-1-yl)-3-oxopropyl]-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B6752274.png)
